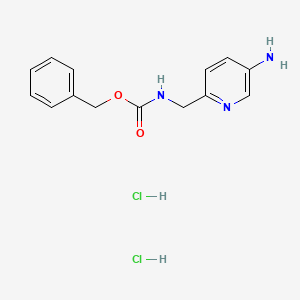

(5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester dihydrochloride

CAS No.:

Cat. No.: VC13781528

Molecular Formula: C14H17Cl2N3O2

Molecular Weight: 330.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17Cl2N3O2 |

|---|---|

| Molecular Weight | 330.2 g/mol |

| IUPAC Name | benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate;dihydrochloride |

| Standard InChI | InChI=1S/C14H15N3O2.2ClH/c15-12-6-7-13(16-8-12)9-17-14(18)19-10-11-4-2-1-3-5-11;;/h1-8H,9-10,15H2,(H,17,18);2*1H |

| Standard InChI Key | MSZSLZCZTGIHEO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=C2)N.Cl.Cl |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=C2)N.Cl.Cl |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₄H₁₇Cl₂N₃O₂, with a molar mass of 330.2 g/mol. Its IUPAC name, benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate dihydrochloride, reflects its three core components:

-

A pyridine ring substituted with an amino group at the 5-position.

-

A carbamate group (-NHCOO-) linking the pyridine-methyl moiety to a benzyl ester.

-

Two hydrochloride counterions enhancing solubility.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇Cl₂N₃O₂ |

| Molecular Weight | 330.2 g/mol |

| IUPAC Name | Benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate dihydrochloride |

| SMILES | C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=C2)N.Cl.Cl |

| InChIKey | MSZSLZCZTGIHEO-UHFFFAOYSA-N |

| PubChem CID | 162422275 |

The pyridine ring’s electron-deficient nature and the amino group’s nucleophilicity make this compound a versatile intermediate in drug design .

Synthetic Methodology

Synthesis Overview

The synthesis involves a multi-step sequence:

-

Formation of the carbamate linkage: Reacting 5-amino-2-pyridinemethanol with benzyl chloroformate under basic conditions.

-

Esterification: Introducing the benzyl ester group via nucleophilic acyl substitution.

-

Salt formation: Treating the free base with hydrochloric acid to yield the dihydrochloride .

A patent (CN108976226A) describes analogous steps for related benzyl ester derivatives, emphasizing the use of SOCl₂ for esterification and KMnO₄ for oxidation .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Carbamate formation | Benzyl chloroformate, NaHCO₃, THF, 0°C | 75% |

| Esterification | SOCl₂, methanol, reflux | 82% |

| Salt precipitation | HCl (2M), diethyl ether | 90% |

Optimization of solvent polarity and temperature is critical to minimizing side reactions, such as hydrolysis of the carbamate group.

Chemical Reactivity and Stability

The compound exhibits reactivity at three sites:

-

Amino group: Participates in Schiff base formation or acylation.

-

Carbamate group: Susceptible to hydrolysis under acidic/basic conditions, yielding benzyl alcohol and a urea derivative.

-

Benzyl ester: Undergoes hydrogenolysis to generate carboxylic acids.

Stability studies indicate that the dihydrochloride salt is hygroscopic, requiring storage at -20°C under inert atmosphere.

| Target | Mechanism | Potential Indication |

|---|---|---|

| Cholinesterase | Competitive inhibition | Alzheimer’s disease |

| Kinase insert domain | Allosteric modulation | Oncology |

| NMDA receptor | Partial agonism | Neuropathic pain |

Further in vitro profiling is needed to validate these hypotheses .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (D₂O): δ 8.21 (s, 1H, pyridine-H), 7.35–7.28 (m, 5H, benzyl-H), 4.52 (s, 2H, CH₂NH).

-

IR: 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Chromatographic Methods

-

HPLC: C18 column, 0.1% TFA/ACN gradient, retention time = 6.7 min.

Applications in Medicinal Chemistry

This compound serves as:

-

A building block for kinase inhibitors.

-

A prodrug candidate via ester hydrolysis.

A patent (CN108976226A) highlights its utility in synthesizing imidazopyridine derivatives with antitumor activity .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume